

An In-depth Technical Guide to 2,6-Diethylphenyl Isothiocyanate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,6-Diethylphenyl isothiocyanate*

Cat. No.: B1329843

[Get Quote](#)

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of **2,6-Diethylphenyl isothiocyanate**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Properties

2,6-Diethylphenyl isothiocyanate is an aromatic organic compound characterized by a phenyl ring substituted with two ethyl groups at positions 2 and 6, and an isothiocyanate (-N=C=S) functional group. The steric hindrance imposed by the two ethyl groups adjacent to the isothiocyanate moiety influences its reactivity and molecular conformation.

Molecular Identity and Physicochemical Properties:

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₃ NS	--INVALID-LINK--
Molecular Weight	191.29 g/mol	--INVALID-LINK--
CAS Number	25343-69-5	--INVALID-LINK--

Structural Diagram:

Figure 1: Molecular structure of **2,6-Diethylphenyl isothiocyanate**.

Synthesis

While a specific, detailed experimental protocol for the synthesis of **2,6-Diethylphenyl isothiocyanate** is not readily available in the literature, a general and widely applicable method for the preparation of aryl isothiocyanates from the corresponding primary amines can be employed. The precursor for this synthesis is 2,6-diethylaniline.

General Experimental Protocol: Synthesis from 2,6-Diethylaniline

This protocol is based on the reaction of a primary amine with carbon disulfide to form a dithiocarbamate salt, followed by desulfurization.

Materials:

- 2,6-Diethylaniline
- Carbon disulfide (CS₂)
- A suitable base (e.g., triethylamine, potassium carbonate)
- A desulfurylating agent (e.g., tosyl chloride, cyanuric chloride)
- Anhydrous organic solvent (e.g., dichloromethane, toluene)
- Aqueous workup solutions (e.g., water, brine)
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-diethylaniline and a slight excess of the chosen base in an anhydrous organic solvent.
- Cool the mixture in an ice bath.
- Slowly add a slight excess of carbon disulfide to the stirred solution.

- Allow the reaction to stir at room temperature for several hours to facilitate the formation of the dithiocarbamate salt intermediate.
- Cool the reaction mixture again in an ice bath.
- Add the desulfurylating agent portion-wise to the mixture.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water.
- Separate the organic layer, and extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography to yield **2,6-Diethylphenyl isothiocyanate**.

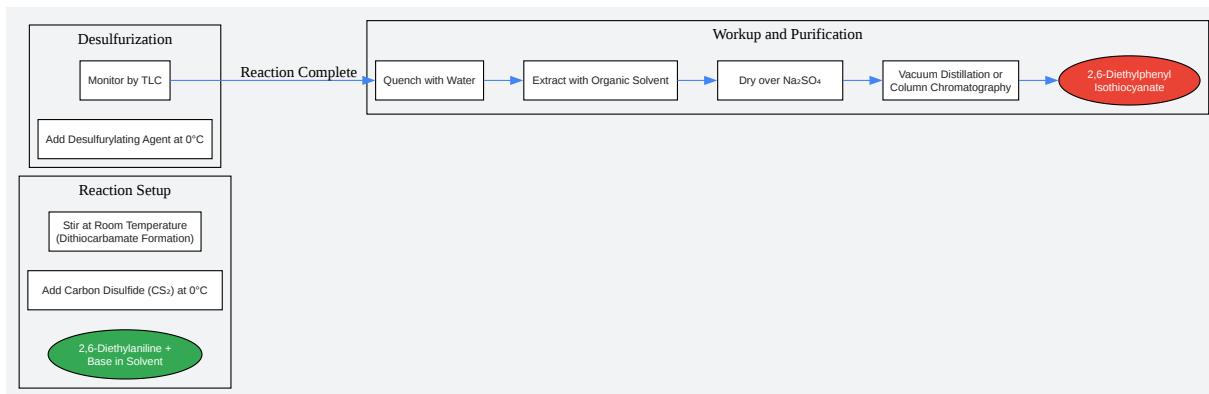
[Click to download full resolution via product page](#)

Figure 2: Generalized workflow for the synthesis of **2,6-Diethylphenyl isothiocyanate**.

Spectroscopic Data

3.1. Mass Spectrometry

The mass spectrum of **2,6-Diethylphenyl isothiocyanate** provides information about its molecular weight and fragmentation pattern. The molecular ion peak (M^+) is expected at m/z 191, corresponding to the molecular weight of the compound.

Key Fragmentation Peaks:

m/z	Interpretation
191	Molecular Ion $[M]^+$
176	$[M - \text{CH}_3]^+$
162	$[M - \text{C}_2\text{H}_5]^+$

Data sourced from the NIST WebBook.

3.2. Infrared (IR) Spectroscopy

The IR spectrum of **2,6-Diethylphenyl isothiocyanate** exhibits characteristic absorption bands for the functional groups present in the molecule.

Characteristic IR Absorption Bands:

Wavenumber (cm^{-1})	Functional Group	Vibration Mode
~2100	$-\text{N}=\text{C}=\text{S}$	Asymmetric stretch
~3000-2850	C-H (alkyl)	Stretch
~1600, ~1470	C=C (aromatic)	Stretch

Data sourced from the NIST WebBook.

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental NMR data for **2,6-Diethylphenyl isothiocyanate** is not currently available. However, the expected chemical shifts and splitting patterns can be predicted based on the molecular structure.

Predicted ^1H NMR Spectrum:

- Aromatic Protons (3H): A multiplet in the region of δ 7.0-7.3 ppm.
- Methylene Protons (-CH₂-) (4H): A quartet in the region of δ 2.5-2.8 ppm, coupled to the methyl protons.
- Methyl Protons (-CH₃) (6H): A triplet in the region of δ 1.1-1.3 ppm, coupled to the methylene protons.

Predicted ^{13}C NMR Spectrum:

- Isothiocyanate Carbon (-N=C=S): A broad signal in the region of δ 120-140 ppm. This signal is often broad and difficult to observe due to the quadrupolar relaxation of the adjacent nitrogen atom.
- Aromatic Carbons: Signals in the region of δ 125-145 ppm.
- Methylene Carbon (-CH₂-): A signal in the region of δ 20-30 ppm.
- Methyl Carbon (-CH₃): A signal in the region of δ 10-15 ppm.

Reactivity and Potential Applications

The isothiocyanate functional group is a versatile electrophile that readily reacts with nucleophiles such as amines, thiols, and alcohols. The steric hindrance from the two ortho-ethyl groups in **2,6-Diethylphenyl isothiocyanate** may modulate its reactivity compared to less substituted analogs.

Potential applications of this compound are likely to be in the synthesis of:

- Thiourea derivatives: Through reaction with primary and secondary amines.
- Thiocarbamate derivatives: Through reaction with alcohols.
- Dithiocarbamate derivatives: Through reaction with thiols.

These derivatives are of interest in medicinal chemistry and materials science.

Biological Activity and Signaling Pathways

While no specific biological studies have been reported for **2,6-Diethylphenyl isothiocyanate**, the broader class of isothiocyanates is well-known for a range of biological activities.

General Biological Activities of Isothiocyanates:

- Anticancer: Isothiocyanates have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
- Antimicrobial: They exhibit activity against a range of bacteria and fungi.
- Anti-inflammatory: Isothiocyanates can modulate inflammatory pathways.

Associated Signaling Pathways:

Isothiocyanates are known to interact with several key signaling pathways, including:

- Keap1-Nrf2-ARE Pathway: Many isothiocyanates are potent inducers of the Nrf2 antioxidant response element (ARE) pathway, which upregulates the expression of cytoprotective genes.
- NF-κB Pathway: They can inhibit the pro-inflammatory NF-κB signaling pathway.

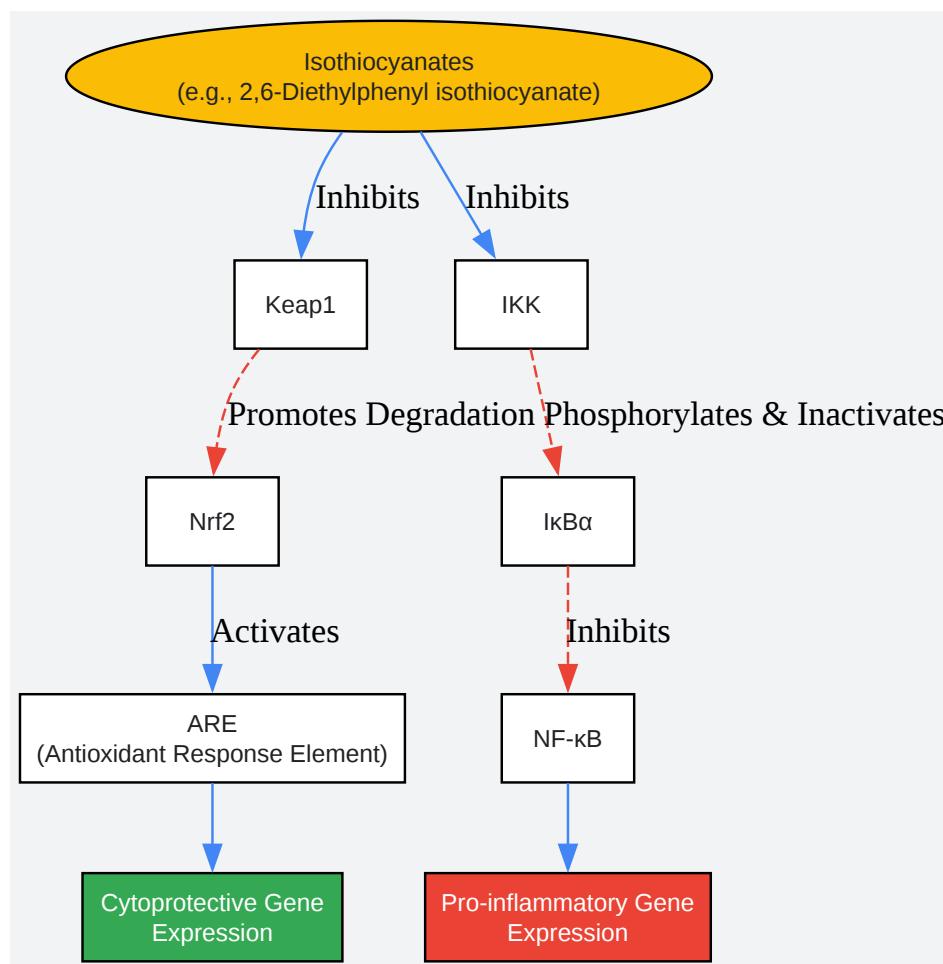
[Click to download full resolution via product page](#)

Figure 3: Potential interaction of isothiocyanates with the Keap1-Nrf2 and NF-κB signaling pathways.

It is plausible that **2,6-Diethylphenyl isothiocyanate** shares some of these biological properties, making it a compound of interest for further investigation in drug discovery and development. However, experimental validation is required to confirm these potential activities.

- To cite this document: BenchChem. [An In-depth Technical Guide to 2,6-Diethylphenyl Isothiocyanate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1329843#2-6-diethylphenyl-isothiocyanate-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com